molecular formula C15H14ClNO B11988420 (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine

(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine

Cat. No.: B11988420
M. Wt: 259.73 g/mol
InChI Key: VZXYUKHHAOELFM-UHFFFAOYSA-N
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Description

(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine is an organic compound that features a benzylidene amine structure with a chloro and methyl substitution on one phenyl ring and a methoxy group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine typically involves the condensation of 3-chloro-2-methyl aniline with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-Chloro-2-methyl-phenyl-(4-methoxy-benzylidene)-carboxylic acid.

    Reduction: (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzyl)-amine.

    Substitution: (3-Amino-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis or as an intermediate in the synthesis of pharmaceuticals.

Biology

In biological research, this compound can be used to study the effects of various substitutions on the biological activity of benzylidene amines. It can serve as a model compound for understanding the structure-activity relationship in drug design.

Medicine

In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its derivatives may exhibit activity against various pathogens or cancer cell lines.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylphenol
  • 3-Chloro-2-methylphenyl isocyanate
  • 3-Chloro-2-methylphenyl methyl sulfide

Uniqueness

(3-Chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence its reactivity and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C15H14ClNO/c1-11-14(16)4-3-5-15(11)17-10-12-6-8-13(18-2)9-7-12/h3-10H,1-2H3

InChI Key

VZXYUKHHAOELFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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